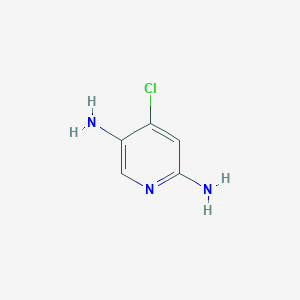

4-Chloropyridine-2,5-diamine

Descripción

Propiedades

IUPAC Name |

4-chloropyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBAKMAPGBYNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309714 | |

| Record name | 4-Chloro-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260803-26-6 | |

| Record name | 4-Chloro-2,5-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260803-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloropyridine 2,5 Diamine and Analogues

Strategies for the Pyridine (B92270) Core Construction

The formation of the central pyridine ring is a foundational step in the synthesis of 4-Chloropyridine-2,5-diamine. Various methodologies have been developed to construct this heterocyclic core, ranging from the modification of existing pyridine structures to de novo synthesis from acyclic precursors.

Precursor-based Syntheses from Substituted Pyridines (e.g., 4-Hydroxypyridine)

A common and practical approach to synthesizing substituted pyridines involves the chemical modification of readily available pyridine derivatives. For instance, 4-hydroxypyridine (B47283) can serve as a versatile starting material. The synthesis of 4-chloropyridine (B1293800) can be achieved from 4-hydroxypyridine by treatment with reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). researchgate.net This transformation is a key step, as the resulting 4-chloropyridine can then undergo further functionalization, such as nitration followed by reduction and subsequent amination, to yield the target this compound. Another precursor, 4-nitropyridine (B72724) N-oxide, can be converted to 4-chloropyridine through a reaction with PCl₃, which facilitates both the replacement of the nitro group with a chlorine atom and deoxygenation. researchgate.net

Similarly, 2-chloropyridines can be synthesized from the corresponding 2-hydroxypyridines by chlorination with phosphoryl chloride. chempanda.com Pyridine-N-oxides are also valuable intermediates, as they are often more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. semanticscholar.org This enhanced reactivity allows for a wider range of synthetic transformations.

Regioselective Halogenation Techniques for Pyridine Ring Systems

Achieving regioselective halogenation of the pyridine ring is crucial for controlling the substitution pattern of the final product. The directing effects of existing substituents on the pyridine ring play a significant role in determining the position of incoming halogens. For instance, the presence of an amino group at the 2-position of a pyridine ring can direct halogenation to specific positions.

A notable method for the regioselective chlorination of 2-aminopyridines utilizes Selectfluor in the presence of lithium chloride (LiCl) and dimethylformamide (DMF) under mild conditions. rsc.orgrsc.org This method has been shown to produce chlorinated pyridines in good to high yields with high regioselectivity. rsc.orgrsc.org The regioselectivity is highly dependent on the substitution pattern of the starting 2-aminopyridine. rsc.orgrsc.org Mechanistic studies suggest that this reaction may proceed through a pyridine radical process. rsc.org This technique has also been extended to the bromination of 2-aminopyridines using lithium bromide (LiBr). rsc.orgrsc.org

| Reagent System | Substrate Type | Outcome | Reference |

| Selectfluor, LiCl, DMF | 2-Aminopyridines | Regioselective chlorination | rsc.orgrsc.org |

| Selectfluor, LiBr, DMF | 2-Aminopyridines | Regioselective bromination | rsc.orgrsc.org |

| Selectfluor | Aminopyridines, Aminodiazines | Oxidative monochlorination | nih.gov |

Multi-component Reactions in Pyridine Diamine Formation

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.com These reactions are atom-economical and can generate a high degree of molecular diversity. bohrium.com Several MCRs have been developed for the synthesis of substituted pyridines. bohrium.comresearchgate.net

The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to produce dihydropyridines, which can then be oxidized to the corresponding pyridines. acsgcipr.org Another approach, the Guareschi-Thorpe reaction, directly yields aromatic pyridines. acsgcipr.org More contemporary methods often employ metal catalysts or operate under metal-free and solvent-free conditions to enhance their green credentials. bohrium.com For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been reported to produce highly substituted pyridines in excellent yields and short reaction times. acs.org

While direct synthesis of this compound via an MCR is not explicitly detailed in the provided results, the principles of MCRs offer a promising avenue for the development of novel and efficient synthetic routes to this and related pyridine diamines. The versatility of MCRs allows for the incorporation of a wide range of functional groups, which could be leveraged to introduce the chloro and amino substituents in a controlled manner. bohrium.com

Amination Approaches for Diverse Substitution Patterns

Once the chloropyridine core is established, the introduction of amino groups is the next critical phase in the synthesis of this compound and its analogues. Various amination strategies are employed to achieve this transformation, each with its own advantages and substrate scope.

Direct Amination of Chloropyridines and Related Halogenated Heterocycles

Direct amination, also known as nucleophilic aromatic substitution (SNAr), is a fundamental method for introducing amino groups onto a pyridine ring. This reaction involves the displacement of a halide, typically chloride, by an amine nucleophile. The reactivity of chloropyridines in SNAr reactions is influenced by the position of the chlorine atom and the presence of other electron-withdrawing groups on the ring. nih.gov

For instance, 2-chloropyridines can be converted to 2-aminopyridines through uncatalyzed SNAr reactions, although these often require harsh conditions for unactivated substrates. thieme-connect.comthieme-connect.com The use of a continuous-flow reactor can overcome the high activation barrier by allowing for short reaction times at high temperatures (up to 300 °C), leading to good to excellent yields of 2-aminopyridines with a variety of secondary amines. thieme-connect.comthieme-connect.com Running the reaction under solvent-free (neat) conditions in a flow reactor is another strategy to achieve direct amination of 2-chloropyridine (B119429) on a larger scale. vapourtec.com

The reaction of chloropyridines with simple amides, such as N,N-dimethylformamide (DMF), under reflux conditions can also serve as a source of the amino group, providing a transition-metal-free method for the synthesis of aminopyridines. scielo.br

| Method | Substrate | Reagents/Conditions | Outcome | Reference |

| SNAr (Flow Reactor) | 2-Chloropyridines | Secondary amines, NMP, up to 300 °C | 2-Aminopyridines in good to excellent yields | thieme-connect.comthieme-connect.com |

| SNAr (Neat, Flow Reactor) | 2-Chloropyridine | Amine, high temperature and pressure | Direct amination | vapourtec.com |

| Amide as Amine Source | Chloropyridines | Amides (e.g., DMF), reflux | Aminopyridines | scielo.br |

Palladium-Catalyzed C-N Cross-Coupling Reactions with Aryl and Alkyl Amines

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds and the synthesis of a wide array of arylamines. mit.educmu.edu These reactions offer a broad substrate scope and generally proceed under milder conditions than traditional SNAr reactions.

The effectiveness of the Buchwald-Hartwig amination of chloropyridines is highly dependent on the choice of palladium catalyst and ligand. mit.edu Ligands such as (o-biphenyl)P(t-Bu)₂ and (o-biphenyl)PCy₂ have been shown to be effective for the amination of various aryl chlorides, including chloropyridines, with a wide range of amines. mit.educmu.edu These catalyst systems can perform well at catalyst loadings as low as 0.05-1.0 mol % Pd. mit.educmu.edu

The use of specific palladium precatalyst systems allows for the successful amination of a variety of heteroaryl halides, including challenging substrates like 3-chloropyridine (B48278) and 5-halopyrimidines, with both aliphatic and aromatic amines. nih.gov The choice of base, such as Cs₂CO₃ or K₂CO₃, can also be critical for the success of these reactions, particularly when sensitive functional groups are present. nih.gov While palladium catalysis is highly effective, for highly activated substrates like 2-chloropyrimidine, transition-metal-free SNAr reactions in green solvents like water with KF can be a viable and more environmentally friendly alternative. nih.gov

| Catalyst System | Substrates | Conditions | Outcome | Reference |

| Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂ or (o-biphenyl)PCy₂ | Aryl chlorides, bromides, triflates (including chloropyridines) | Various amines, 80-110 °C | Broad scope of aminated products | mit.educmu.edu |

| Pd precatalysts with specific ligands | Heteroaryl halides (including chloropyridines) | Primary and secondary amines, various bases (K₂CO₃, Cs₂CO₃) | Efficient coupling with complex substrates | nih.gov |

| Pd/BINAP | 2-, 3-, and 4-bromopyridines, 2-chloropyridines | Primary and secondary amines | Synthesis of various aminopyridines | mit.edu |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Amine Introduction

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine functionalities onto a pyridine ring. researchgate.netthieme-connect.de The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. thieme-connect.depearson.com

Key strategies for amine introduction via SNAr include:

Direct Amination: This involves the reaction of a chloropyridine with ammonia (B1221849) or an amine. smolecule.com The reaction can be facilitated by catalysts to improve yields. For instance, palladium-catalyzed amination is a known method for introducing amino groups at specific positions on the pyridine ring. smolecule.com

Activation via N-Oxide Formation: The reactivity of the pyridine ring towards nucleophilic attack can be enhanced by forming the corresponding N-oxide. This strategy has been successfully employed in the amination of pyridines. For example, pyridine N-oxides can be converted to 2-aminopyridines using a one-pot method with Ts2O-t-BuNH2, followed by deprotection. researchgate.net

Ruthenium-Catalyzed SNAr: A ruthenium(II) catalyst can be used to activate aminopyridines for SNAr reactions with amine nucleophiles. researchgate.netthieme-connect.de This method involves the formation of a transient η⁶-pyridine complex, which acts as an electrophile and facilitates the displacement of a leaving group. researchgate.netthieme-connect.de

Displacement of Other Leaving Groups: While chlorine is a common leaving group, other groups like nitro or cyano can also be displaced by amines. The direct reaction of 2- and 4-cyanopyridines with lithium amides can produce the corresponding aminopyridines. researchgate.net

Table 1: Comparison of SNAr Strategies for Amine Introduction

| Strategy | Reagents/Catalysts | Key Features |

| Direct Amination | Ammonia, Amines, Palladium catalysts | Straightforward introduction of amino groups. smolecule.com |

| N-Oxide Activation | Ts2O-t-BuNH2 | Enhanced reactivity of the pyridine ring. researchgate.net |

| Ruthenium-Catalyzed SNAr | Ruthenium(II) catalyst | Activation of aminopyridines for reaction with amine nucleophiles. researchgate.netthieme-connect.de |

| Displacement of Cyano Group | Lithium amides | Direct conversion of cyanopyridines to aminopyridines. researchgate.net |

Synthesis of Functionalized Precursors and Intermediates

The synthesis of this compound often relies on the preparation and derivatization of functionalized precursors and intermediates.

Multi-step syntheses are frequently employed to construct the necessary substitution pattern on the pyridine ring. A common approach involves the following sequence:

Initial Chlorination: Starting from a suitable pyridine derivative, such as 4-hydroxypyridine, chlorination can be achieved using reagents like phosphorus pentachloride (PCl5) or phosphoryl chloride (POCl3) to yield 4-chloropyridine. chempanda.comresearchgate.net

Nitration: The introduction of nitro groups is a key step, as they can later be reduced to amino groups. Nitration of chloropyridines can be performed, although the position of nitration needs to be carefully controlled.

Reduction of Nitro Groups: The nitro groups are then reduced to the desired amino functionalities. This reduction can be accomplished using various reducing agents, such as iron in acetic acid or catalytic hydrogenation. orgsyn.org

An alternative route starts with 2-aminopyridine, which undergoes bromination and subsequent nitration to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org This intermediate can then be reduced to the corresponding diamine.

The synthesis can also proceed through the derivatization of commercially available or readily synthesized halogenated diaminopyridines. For example, 5-chloropyridine-2,3-diamine (B1270002) is a known compound that can serve as a starting material. iucr.orgsigmaaldrich.comnih.gov Synthetic strategies can involve the manipulation of the existing functional groups or the introduction of additional substituents.

For instance, 6-Chloro-5-nitropyridine-2,3-diamine can be synthesized by the nitration of 6-chloropyridine-2,3-diamine. The nitro group in this compound can then be reduced to an amino group, providing access to polyaminated pyridines.

Table 2: Key Intermediates and their Synthetic Utility

| Intermediate | Starting Material | Key Transformation | Target Compound |

| 4-Chloropyridine | 4-Hydroxypyridine | Chlorination (PCl5 or POCl3) chempanda.comresearchgate.net | Precursor for subsequent amination |

| 2-Amino-5-bromo-3-nitropyridine | 2-Aminopyridine | Bromination followed by Nitration orgsyn.org | Precursor for 5-bromo-2,3-diaminopyridine |

| 6-Chloro-5-nitropyridine-2,3-diamine | 6-Chloropyridine-2,3-diamine | Nitration | Precursor for polyaminated pyridines |

Optimization of Synthetic Yields, Purity Profiles, and Scalability

Optimizing the synthesis of this compound is crucial for its practical application in industrial settings. Key areas of focus include improving reaction yields, ensuring high purity of the final product, and developing scalable processes.

Purity Profiles: The purity of the final product is critical, especially for pharmaceutical applications. Purification techniques such as recrystallization and column chromatography are often employed to remove impurities. The development of reaction conditions that minimize the formation of side products is also a key aspect of optimization. For example, in the derivatization of halogenated carboxylic acids, avoiding the use of pyridine as a catalyst can prevent unwanted side reactions like dechlorination. nih.gov

Scalability: A scalable synthesis is one that can be efficiently and safely performed on a large scale. organic-chemistry.orgthieme.de This requires consideration of factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of product isolation and purification. google.com For example, developing a process that avoids the need for chromatographic purification at large scales is highly desirable. thieme.de Continuous flow reactors can offer advantages for industrial production by providing consistent reaction conditions and potentially higher yields.

Table 3: Factors for Optimization of Synthesis

| Factor | Key Considerations |

| Yield | Choice of reagents and catalysts, reaction temperature and time. researchgate.netthieme-connect.de |

| Purity | Minimization of side products, effective purification methods (e.g., recrystallization). nih.gov |

| Scalability | Cost of starting materials, safety of reaction, ease of product isolation. organic-chemistry.orgthieme.degoogle.com |

Mechanistic Investigations of Chemical Reactions Involving 4 Chloropyridine 2,5 Diamine

Elucidation of Nucleophilic Substitution Mechanisms

The pyridine (B92270) ring, particularly when substituted with a halogen, is susceptible to nucleophilic substitution reactions. This reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring and facilitates nucleophilic attack. The mechanism of these substitutions is typically a nucleophilic aromatic substitution (SNAr), which proceeds through a Meisenheimer-like intermediate. Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination sequence. The presence of the nitrogen atom in the pyridine ring provides resonance stabilization for the negatively charged intermediate, making the ring more reactive towards nucleophiles than benzene (B151609) derivatives. guidechem.comuoanbar.edu.iq

In the presence of nucleophiles such as amines (aminolysis) or water (hydrolysis), 4-chloropyridine (B1293800) derivatives can undergo substitution of the chlorine atom. 4-Chloropyridine readily reacts with primary and secondary amines to form substituted 4-aminopyridines. researchgate.net These reactions are often competitive, and the product distribution depends on the reaction conditions and the nature of the nucleophile.

Hydrolysis of chloropyridines can occur, especially under forcing conditions such as in supercritical water, leading to the formation of hydroxypyridines. ntnu.no The polymerization of 4-chloropyridine can also lead to products that are susceptible to hydrolysis, yielding compounds like 4-hydroxypyridine (B47283) and N-(4′-pyridyl)-4-pyridone. researchgate.net

The general mechanism for nucleophilic aromatic substitution on a 4-chloropyridine is depicted below:

Figure 1:Substituents on the pyridine ring significantly influence both the rate and the regioselectivity of nucleophilic substitution reactions. Electron-withdrawing groups generally increase the reaction rate by further stabilizing the negative charge in the Meisenheimer intermediate. Conversely, electron-donating groups decrease the reactivity.

The position of the substituent is also critical in determining the outcome of the reaction. For instance, in dichloropyrimidines, the regioselectivity of SNAr reactions is highly sensitive to both electronic and steric effects of other substituents on the ring. wuxiapptec.com In the case of 2-chloropyridines, the presence of a substituent at the 2-position can have a strong impact on the regioselectivity of functionalization at other positions. mdpi.com For example, the reaction of 2-chloro-5-nitropyridine (B43025) with ethanol (B145695) is much faster than that of 2-chloropyridine (B119429) due to the additional stabilization of the intermediate by the nitro group. abertay.ac.uk

The relative reactivity of chloropyridine isomers towards nucleophilic substitution by methoxide (B1231860) ion follows the order: 4-chloropyridine > 2-chloropyridine > 3-chloropyridine (B48278). uoanbar.edu.iq This order can be explained by the stability of the intermediate carbanions formed during the reaction. For 2- and 4-chloropyridines, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. This is not possible for the 3-chloro isomer, making it much less reactive. uoanbar.edu.iq

Table 1: Relative Reactivity of Chloropyridine Isomers

| Isomer | Relative Reactivity |

|---|---|

| 4-Chloropyridine | ~100,000 |

| 2-Chloropyridine | ~10,000 |

| 3-Chloropyridine | 1 |

Data based on reaction with methoxide ion. uoanbar.edu.iq

Deprotonation and Organometallic Reactivity Studies

The deprotonation of chloropyridines can be achieved using strong bases, and lithium magnesates have emerged as effective reagents for this purpose. 4-Chloropyridine can be deprotonated using a highly coordinated magnesate like Bu₃(TMP)MgLi₂ in THF at low temperatures. lookchem.comresearchgate.net This method offers advantages over traditional organolithium reagents, including milder reaction conditions and higher functional group tolerance. researchgate.net The regioselectivity of deprotonation is influenced by the substituents present on the pyridine ring.

Trapping experiments are crucial for identifying and characterizing reactive intermediates formed during a reaction. In the context of chloropyridine chemistry, trapping the organometallic intermediates formed after deprotonation provides evidence for the site of metalation. For example, the deprotonation of 4-chloropyridine with a lithium magnesate, followed by trapping with iodine (I₂), confirms the formation of the corresponding organomagnesium species. lookchem.comresearchgate.net Similarly, trapping pyridyne intermediates, which can be generated from halopyridines, with reagents like furan (B31954) allows for their characterization. researchgate.net

Polymerization and Hydrolytic Decomposition of Chloropyridines

4-Chloropyridine can undergo polymerization, leading to a mixture of water-soluble substances that exhibit the properties of pyridyl-4-chloropyridinium chlorides. researchgate.net These polymeric materials are susceptible to hydrolysis, where the chlorine atom on the pyridine ring is displaced by a hydroxyl group. The hydrolysis of the polymerisate of 4-chloropyridine has been shown to produce 4-hydroxypyridine and N-(4′-pyridyl)-4-pyridone. researchgate.net The study of hydrolytic decomposition is important for understanding the stability and environmental fate of such compounds. guidechem.com

Reactivity of Amine and Chloro Functional Groups in Complexation and Further Functionalization

The chemical behavior of 4-Chloropyridine-2,5-diamine is dictated by the interplay of its three functional groups: two amino (-NH2) groups and one chloro (-Cl) group, all attached to a pyridine ring. The pyridine ring itself, being an electron-deficient aromatic system, influences the reactivity of these substituents. The nitrogen atom in the ring withdraws electron density, which particularly affects the positions ortho and para to it (positions 2, 4, and 6). This electronic characteristic is fundamental to understanding the molecule's participation in complexation and further functionalization reactions.

The two amine groups, located at positions 2 and 5, are nucleophilic and can act as ligands for metal ions or as sites for electrophilic attack. The chloro group at position 4, which is para to the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). The relative reactivity of these sites allows for selective functionalization under controlled conditions.

Reactivity of the Amine Groups:

The amine groups at the C2 and C5 positions are primary aromatic amines and serve as versatile handles for a variety of chemical transformations. Their nucleophilicity allows them to react with a wide range of electrophiles.

Schiff Base Formation: A common reaction involving primary amines is the condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid. For instance, the reaction of 2,5-diaminopyridine (B189467) with various aldehydes in the presence of glacial acetic acid yields the corresponding di-imine derivatives. anjs.edu.iq This reactivity is directly applicable to this compound, where both amine groups can participate.

Diazotization: The amine groups can undergo diazotization upon treatment with a source of nitrous acid (e.g., NaNO₂ in acidic solution) to form diazonium salts. These intermediates are highly versatile and can be subjected to various subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide array of functional groups. For example, pyridine-4-amine can be diazotized to form a diazonium chloride salt, which can then undergo coupling reactions. wjebio.com

Acylation and Sulfonylation: The amine groups readily react with acyl halides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This functionalization can be used to protect the amine groups or to introduce new functionalities into the molecule.

Complexation with Metal Ions: The nitrogen atoms of the amine groups, along with the pyridine ring nitrogen, can act as coordination sites for metal ions, forming stable metal complexes. The geometry and stability of these complexes depend on the metal ion and the reaction conditions.

Reactivity of the Chloro Group:

The chloro group at the C4 position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the pyridine ring nitrogen. The nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process. uoanbar.edu.iqyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of nucleophiles. 4-Chloropyridine is known to react with primary and secondary amines to form substituted 4-aminopyridines. researchgate.net This reaction proceeds through an addition-elimination mechanism. youtube.com The rate of this reaction is influenced by the nature of the nucleophile and the solvent. Generally, stronger nucleophiles and polar aprotic solvents facilitate the reaction. The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. nih.gov

The table below summarizes the expected reactivity of the functional groups in this compound with different classes of reagents.

| Functional Group | Reagent Class | Expected Reaction Type | Product Type |

| Amine (-NH₂) | Aldehydes/Ketones | Condensation | Schiff Base (Imine) |

| Amine (-NH₂) | Nitrous Acid (HNO₂) | Diazotization | Diazonium Salt |

| Amine (-NH₂) | Acyl Halides/Anhydrides | Acylation | Amide |

| Amine (-NH₂) | Metal Ions | Coordination | Metal Complex |

| Chloro (-Cl) | Amines, Alkoxides, Thiolates | Nucleophilic Aromatic Substitution (SNAr) | Substituted Pyridine |

Selectivity in Functionalization:

The presence of multiple reactive sites on this compound raises the question of selectivity. The relative reactivity of the amine and chloro groups can be tuned by carefully selecting the reaction conditions.

Under basic or neutral conditions with strong nucleophiles, the SNAr reaction at the C4 position is often favored.

Under acidic conditions, the amine groups may be protonated, reducing their nucleophilicity and favoring reactions at other sites or preventing reactions altogether.

Reactions with electrophiles will primarily target the amine groups. It is possible to achieve selective functionalization of one amine group over the other due to the different electronic environments of the C2 and C5 positions, though this can be challenging.

The differential reactivity of the functional groups makes this compound a valuable building block in medicinal chemistry and materials science, allowing for the synthesis of complex, highly functionalized pyridine derivatives. nih.govresearchgate.net

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Chloropyridine 2,5 Diamine

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-chloropyridine-2,3-diamine (B1270002), recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), displays characteristic signals for the protons in the molecule. The protons of the two amino (-NH₂) groups appear as broad singlets at δ 4.99 and δ 5.55 ppm. The two aromatic protons on the pyridine (B92270) ring are observed as doublets at δ 6.69 and δ 7.21 ppm, with a small coupling constant (J = 2.3 Hz) indicative of a meta-relationship.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 5-chloropyridine-2,3-diamine in DMSO-d₆, five distinct signals are observed for the aromatic carbons at δ 116.58, 118.38, 131.32, 131.66, and 147.10 ppm. The specific chemical shifts are influenced by the electronic effects of the chlorine and amino substituents on the pyridine ring.

While 2D NMR data was not explicitly found, techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals to their respective positions within the molecule.

Interactive Data Table: NMR Spectroscopic Data for 5-Chloropyridine-2,3-diamine

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| ¹H | 4.99 | broad singlet | - |

| ¹H | 5.55 | broad singlet | - |

| ¹H | 6.69 | doublet | 2.3 |

| ¹H | 7.21 | doublet | 2.3 |

| ¹³C | 116.58 | - | - |

| ¹³C | 118.38 | - | - |

| ¹³C | 131.32 | - | - |

| ¹³C | 131.66 | - | - |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 5-chloropyridine-2,3-diamine shows characteristic absorption bands. The stretching vibrations of the N-H bonds in the amino groups are observed at 3392 and 3309 cm⁻¹. The aromatic C-H stretching appears at 3172 cm⁻¹. A strong band at 1637 cm⁻¹ is attributed to the C=C stretching vibrations of the pyridine ring. The fingerprint region contains numerous other bands corresponding to various bending and stretching vibrations.

Raman Spectroscopy: Although specific Raman data for this compound was not found, it would be expected to show complementary information to the FT-IR spectrum, particularly for the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.

Interactive Data Table: Key FT-IR Vibrational Frequencies for 5-Chloropyridine-2,3-diamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3392 | Medium | N-H stretch |

| 3309 | Medium | N-H stretch |

| 3172 | Medium | Aryl C-H stretch |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For a related compound, 2-amino-5-chloropyridine, a UV absorption cutoff wavelength has been noted at 348 nm. It is anticipated that 4-Chloropyridine-2,5-diamine would exhibit absorption bands in the UV region corresponding to π→π* electronic transitions within the substituted pyridine ring. Emission spectroscopy could further characterize the electronic properties by studying the fluorescence or phosphorescence of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound with the molecular formula C₅H₆ClN₃, the theoretical exact mass is 143.02502 Da. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry, Conformation, and Tautomerism

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

The crystal structure of 5-chloropyridine-2,3-diamine reveals that the molecule is nearly planar. The amino groups are slightly twisted out of the plane of the pyridine ring. The C—Cl bond length is 1.748 Å, which is comparable to that found in other chloropyridine derivatives. The C—Namine bond lengths are 1.406 Å and 1.385 Å.

The crystal packing is stabilized by intermolecular hydrogen bonds and π–π stacking interactions. The centroid-to-centroid distance between stacked pyridine rings is 3.756 Å. The crystallographic data confirms the amino tautomeric form of the molecule in the solid state.

Interactive Data Table: Selected Bond Lengths from Single-Crystal X-ray Diffraction of 5-Chloropyridine-2,3-diamine

| Bond | Bond Length (Å) |

|---|---|

| C-Cl | 1.748 |

| C-N (amine 1) | 1.406 |

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen-π Interactions)

A detailed analysis of the crystal packing and supramolecular interactions for this compound cannot be provided without its determined crystal structure. Information regarding the specific hydrogen bonding network, potential π-stacking parameters (such as centroid-to-centroid distance and ring offset), and the presence or absence of halogen-π interactions is contingent on single-crystal X-ray diffraction data, which is not available. Studies on related molecules, like 5-chloropyridine-2,3-diamine, show complex hydrogen bonding and π-stacking, but these findings are specific to that particular isomeric arrangement. nih.gov

Energy Framework Analysis of Crystal Lattices

Energy framework analysis, which quantifies the intermolecular interaction energies within a crystal lattice, is dependent on the crystallographic information file (CIF) obtained from X-ray diffraction studies. rasayanjournal.co.inmdpi.com This analysis calculates the electrostatic, polarization, dispersion, and exchange-repulsion energy components between molecules in the crystal. rasayanjournal.co.inmdpi.com Without the specific crystal structure data for this compound, it is not possible to perform these calculations or to visualize the energy frameworks that illustrate the topology and strength of the packing interactions.

Surface-Enhanced Raman Scattering (SERS) Studies for Adsorption and Surface Phenomena

No specific Surface-Enhanced Raman Scattering (SERS) studies for this compound were found. SERS analysis provides insights into the adsorption behavior of a molecule on a metallic surface by enhancing its Raman signal. scispace.com Such a study would reveal information about the molecule's orientation on the substrate and how the chloro and amino functional groups interact with the surface. This data is critical for understanding surface phenomena at the molecular level but is currently unavailable for this compound.

Computational and Theoretical Studies on 4 Chloropyridine 2,5 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. irjweb.com It has become a versatile tool in computational chemistry for predicting molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. chemicalbook.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is associated with the capacity to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A smaller gap generally implies higher reactivity. mdpi.com

For 4-Chloropyridine-2,5-diamine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino (-NH2) groups, which are strong electron-donating groups. The LUMO, conversely, would likely be distributed over the pyridine (B92270) ring, with a significant contribution from the carbon atom bonded to the electronegative chlorine atom. This distribution suggests that the molecule can act as an electron donor from its amino-substituted ring and is susceptible to nucleophilic attack at the C4 position. The analysis of these orbitals provides a conceptual framework for understanding charge transfer interactions within the molecule. aimspress.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following values are illustrative examples of what a DFT calculation might yield and are not based on published experimental data for this specific compound.)

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. wuxibiology.com These descriptors, derived within the framework of conceptual DFT, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment.

Table 2: Illustrative Chemical Reactivity Descriptors for this compound (Note: These values are calculated from the illustrative energies in Table 1 for demonstrative purposes.)

| Descriptor | Formula | Illustrative Value (eV) |

| Electronegativity (χ) | -½ (EHOMO + ELUMO) | 3.525 |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | 2.325 |

| Chemical Softness (S) | 1 / (2η) | 0.215 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.673 |

Reaction Mechanism Simulations

Computational simulations are essential for elucidating the detailed pathways of chemical reactions. For this compound, these simulations can map the energetic landscape of its reactions, such as nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for electron-deficient chloro-substituted pyridines and pyrimidines. nih.govresearchgate.netwikipedia.org

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful technique used to map the minimum energy path connecting reactants to products via a transition state. By following the vibrational mode associated with the imaginary frequency of the transition state, an IRC analysis confirms that a calculated transition state is indeed the correct saddle point linking the desired reactants and products. This analysis provides a detailed view of the geometric changes the molecule undergoes throughout the reaction.

The SNAr mechanism typically proceeds through a stepwise addition-elimination pathway. nih.gov In this process, the nucleophile first attacks the electron-deficient carbon atom bearing the leaving group (the chlorine atom in this case). This initial attack leads to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. nih.govchemrxiv.org This complex is a key reactive intermediate where the negative charge is delocalized across the aromatic ring, stabilized by the electron-withdrawing nature of the pyridine nitrogen. nih.gov Computational studies can optimize the geometry of this intermediate and any pre-reactive complexes (e.g., hydrogen-bonded complexes) that may form before the main reaction event.

The transition state (TS) is the highest energy point along the reaction coordinate and its structure and energy are critical for determining the reaction's kinetics. Computational chemistry allows for the precise location and characterization of the TS geometry. For the SNAr reaction of this compound, two main transition states would be of interest: the first corresponding to the formation of the Meisenheimer complex (TS1) and the second corresponding to the expulsion of the chloride leaving group (TS2). The calculated activation energy (the energy difference between the reactants and the transition state) is a direct indicator of the reaction rate. By comparing the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would reveal its dynamic behavior and conformational flexibility, which are crucial for understanding its interactions with biological targets.

The simulation begins by defining a force field—a set of parameters that describe the potential energy of the system's particles. This allows for the calculation of forces acting on each atom and, by integrating Newton's laws of motion, predicts their subsequent positions and velocities. mdpi.com An MD trajectory for this compound would map out its accessible conformations, from subtle bond vibrations to the rotation of its amino (-NH2) groups around their bonds to the pyridine ring.

Key insights from such a simulation would include:

Rotational Barriers: Determining the energy required to rotate the C-N bonds of the amino groups, which influences how the molecule can orient itself within a binding pocket.

Solvent Effects: Simulating the molecule in an explicit solvent (like water) would show how solvent molecules interact with the diamine and chloro substituents, affecting its preferred shape and solubility.

Flexibility and Stability: Analysis of the trajectory can identify the most stable (lowest energy) conformations and the degree of structural fluctuation, providing a comprehensive view of the molecule's conformational landscape. nih.gov

In Silico Approaches for Ligand-Target Interactions

In silico methods are essential for predicting and analyzing how a small molecule like this compound, or more commonly its derivatives, might interact with a biological macromolecule, such as a protein or DNA. cmjpublishers.com These computational approaches can screen vast libraries of compounds and prioritize promising candidates for further experimental testing, significantly accelerating the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule. cmjpublishers.com For derivatives of this compound, docking studies could identify potential biological targets and elucidate the specific interactions that stabilize the ligand-target complex. The process involves placing the ligand into the binding site of a target protein (whose 3D structure is often obtained from the Protein Data Bank) and evaluating the fit using a scoring function. mdpi.com

The scoring function estimates the binding affinity (often expressed as a negative value in kcal/mol, where a more negative score indicates stronger binding). nih.gov It considers various non-covalent interactions:

Hydrogen Bonds: Crucial interactions often formed by the amino groups of the diamine with amino acid residues like glutamic acid, asparagine, or serine in a protein's active site. mdpi.com

Hydrophobic Interactions: The pyridine ring can interact favorably with nonpolar residues.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein. nih.gov

Electrostatic Interactions: Interactions between charged or polar groups.

For example, chloropyridine derivatives have been docked against targets such as telomerase and the main protease of SARS-CoV-2 to predict their potential as inhibitors. nih.govnih.gov A typical output from a docking study is summarized in the table below, illustrating the type of data generated.

| Potential Biological Target | Scoring Function Example | Predicted Binding Energy (kcal/mol) | Key Interactions Observed in Pyridine Derivatives |

|---|---|---|---|

| Protein Kinases (e.g., EGFR, CDK2) | AutoDock Vina | -7.0 to -9.5 | Hydrogen bonds with hinge region residues (e.g., Met, Cys), pi-stacking with aromatic residues. nih.gov |

| Viral Proteases (e.g., SARS-CoV-2 Mpro) | Glide Score | -6.5 to -8.6 | Hydrogen bonds with catalytic dyad (Cys-His), hydrophobic interactions within the substrate-binding pocket. mdpi.com |

| Telomerase Reverse Transcriptase (TERT) | GOLD Score | -5.0 to -8.0 | Interactions with active site residues, potential for pi-pi stacking with nucleobases. nih.govnih.gov |

| Lumazine Synthase | VLifeMDS Score | -4.5 to -7.5 | Hydrogen bonding, hydrophobic, and aromatic interactions within the enzyme's active pocket. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a library of this compound derivatives, a QSAR model could predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

The process involves:

Data Set: Compiling a "training set" of derivative compounds with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule, a set of numerical values, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Generation: A statistical method, often multiple linear regression (MLR) or partial least squares (PLS), is used to create an equation that correlates the descriptors with biological activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal cross-validation (like leave-one-out) and an external test set of compounds not used in model creation. mdpi.com The statistical quality of a QSAR model is often judged by its correlation coefficient (R²) and cross-validated correlation coefficient (Q²). mdpi.com

Common molecular descriptors used in QSAR studies of heterocyclic compounds are listed in the table below.

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Electronic | Ionization Potential | The energy required to remove an electron, influencing reactivity and interaction strength. nih.gov |

| Topological | Wiener Index | Describes molecular branching and size. |

| Steric/Geometrical | Molecular Volume | The volume occupied by the molecule, related to its fit in a binding site. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule, affecting its membrane permeability. |

| Thermodynamic | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

By identifying which descriptors are most influential, QSAR models can provide crucial insights into the structural features that enhance or diminish the biological activity of a series of compounds.

Investigation of Derivatives and Their Academic Research Applications

Synthesis and Transformations of Schiff Base Derivatives of Pyridine (B92270) Diamines

Schiff bases, or azomethines, are a prominent class of compounds synthesized from the condensation reaction of primary amines with carbonyl compounds. mdpi.comoiccpress.com The diamino functionality of 4-Chloropyridine-2,5-diamine allows for the straightforward synthesis of mono- or di-Schiff base derivatives. This reaction typically involves refluxing the diamine with an equimolar or excess amount of a suitable aldehyde or ketone in a solvent like ethanol (B145695). mdpi.combendola.com

The resulting Schiff bases are characterized by the presence of the C=N (imine) group. The reaction can be tailored by selecting various carbonyl compounds to introduce a wide array of substituents, thereby tuning the steric and electronic properties of the final molecule. These derivatives are not merely synthetic intermediates but often serve as crucial ligands in coordination chemistry. ijpscr.inforesearchgate.net

Table 1: Examples of Schiff Base Synthesis from a Diamine Precursor This table is illustrative and based on general Schiff base synthesis principles.

| Carbonyl Reactant | Resulting Schiff Base Type | Potential Substituents (R) |

|---|---|---|

| Benzaldehyde | Di-imine derivative | Phenyl |

| Salicylaldehyde | Di-imine derivative with hydroxyl groups | 2-Hydroxyphenyl |

| Cinnamaldehyde | Di-imine derivative with conjugated system | Styrenyl |

| Acetone | Di-ketimine derivative | Methyl |

Coordination Chemistry: Synthesis and Characterization of Metal Complexes

The Schiff base derivatives of pyridine diamines are excellent candidates for designing multidentate ligands due to the presence of multiple donor atoms: the pyridine nitrogen and the imine nitrogens. ijpscr.infonih.gov These ligands form stable complexes with a variety of transition metal ions. researchgate.netmdpi.com

Schiff bases derived from this compound can act as versatile chelating agents. The coordination can occur through the nitrogen atoms of the imine groups and the nitrogen atom of the pyridine ring. researchgate.net The specific coordination mode depends on the metal ion's nature, the reaction conditions, and the steric and electronic properties of the ligand itself. mdpi.com

The Hard and Soft Acids and Bases (HSAB) principle can offer insights into coordination preferences. The pyridine nitrogen is considered a softer donor than the imine nitrogen, influencing its interaction with different metal centers. mdpi.comwikipedia.org The geometry of the ligand, with its multiple coordination sites, allows for the formation of stable five- or six-membered chelate rings with a central metal ion, a phenomenon known as the chelate effect which enhances complex stability. researchgate.net

The synthesis of metal complexes typically involves the reaction of the Schiff base ligand with a metal salt, such as copper(II) chloride or silver(I) nitrate, in a suitable solvent. nih.govnih.gov The resulting complexes are characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and electronic properties.

FT-IR Spectroscopy: A key indicator of coordination is the shift in the stretching frequency of the C=N (azomethine) bond upon complexation with a metal ion. nih.gov This shift confirms the involvement of the imine nitrogen in the coordination sphere.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral, or square planar). nih.gov

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, providing insight into the oxidation state and the geometry of the complex. unn.edu.ng

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can confirm the structure of the ligand framework within the complex. oiccpress.com

Copper(II) complexes of pyridine-based Schiff bases have been extensively studied and are known to adopt various geometries, including distorted square pyramidal and trigonal bipyramidal structures. ijpscr.inforesearchgate.net The electronic properties and geometry are highly dependent on the ligand framework and any coordinated counter-ions. mdpi.com While Ag(I) complexes are also known, they often exhibit linear or tetrahedral geometries, consistent with a d¹⁰ electronic configuration.

Table 2: Representative Spectroscopic Data for a Hypothetical Cu(II) Schiff Base Complex This table is illustrative and based on typical data for similar complexes. nih.govmdpi.com

| Spectroscopic Technique | Free Ligand (Expected) | Cu(II) Complex (Expected Change) | Information Gained |

|---|---|---|---|

| FT-IR (cm⁻¹) | ν(C=N) at ~1620 | Shift to lower frequency (~1600) | Confirmation of imine-N coordination |

| UV-Vis (nm) | π→π* transitions | New d-d transition bands appear | Elucidation of coordination geometry |

| Magnetic Moment (B.M.) | N/A (Diamagnetic) | ~1.7 - 2.2 | Confirms paramagnetic Cu(II) center |

Heterocyclic Annulation Reactions for Novel Scaffolds

The adjacent amino groups on the pyridine ring of this compound make it an ideal substrate for heterocyclic annulation reactions, where a new ring is fused onto the existing pyridine core. These reactions are crucial for synthesizing complex heterocyclic systems, many of which are of interest in medicinal chemistry due to their structural similarity to purines. nih.govosi.lv

The reaction of pyridine diamines is a cornerstone for the synthesis of imidazopyridines. Specifically, 2,3-diaminopyridines are precursors for the imidazo[4,5-b]pyridine system, while 3,4-diaminopyridines yield imidazo[4,5-c]pyridines. nih.govnih.gov Given its structure, this compound would be a direct precursor to derivatives of the imidazo[4,5-c]pyridine ring system.

Common synthetic strategies involve the condensation of the diamine with various reagents that provide the final carbon atom of the imidazole (B134444) ring:

Aldehydes: Reaction with an aldehyde, often in the presence of an oxidizing agent or under reductive cyclization conditions, forms a 2-substituted imidazopyridine. nih.gov

Carboxylic Acids: Heating the diamine with a carboxylic acid or its derivative (like an orthoester) is a classic method for constructing the fused imidazole ring. nih.gov

Palladium-Catalyzed Coupling: Modern methods include palladium-catalyzed coupling of a chloro-diaminopyridine with primary amides, which proceeds via in-situ cyclization to afford N1-substituted imidazopyridines. nih.govorganic-chemistry.org

These fused heterocyclic systems are of significant interest due to their diverse pharmacological properties, including potential anticancer and antiviral activities. organic-chemistry.org

Beyond imidazoles, the diamine functionality can be leveraged to construct other fused heterocyclic rings, creating a diverse range of molecular scaffolds. ias.ac.inbohrium.com The synthesis of these systems is a vital area of organic chemistry, driven by the unique biological and material properties of pyridine-fused heterocycles. researchgate.net

For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of fused pyrazine (B50134) rings (pyrazino[2,3-c]pyridines). Other synthetic strategies could involve reactions with reagents like carbon disulfide or phosgene (B1210022) to generate fused thiazole (B1198619) or oxazole (B20620) derivatives, respectively. The development of synthetic routes to novel fused systems, such as furo-pyridines or pyrrolo-pyridines, is an ongoing area of research, often requiring multi-step sequences starting from appropriately functionalized pyridines. nih.gov

Biological Activity Research Perspectives: Mechanistic Insights and Potential Applications

Enzyme Inhibition Studies: Specificity, Kinetics, and Allosteric Modulation

While direct enzyme inhibition studies specifically targeting 4-Chloropyridine-2,5-diamine are not extensively documented in publicly available research, its structural characteristics—a diamine-substituted and chlorinated pyridine (B92270) ring—provide a basis for postulating its potential as an enzyme inhibitor. The analysis of analogous compounds reveals that both the diamine functional groups and the chlorinated heterocyclic core are prevalent in molecules known to inhibit various enzyme classes.

The presence of two amino groups suggests a potential interaction with enzymes that process biogenic amines, such as Diamine Oxidase (DAO). DAO is a crucial enzyme responsible for the degradation of histamine (B1213489) and other diamines, and its inhibition can lead to an accumulation of histamine. nih.govmdpi.com Numerous drugs and chemical compounds containing amine functionalities have been identified as DAO inhibitors. nih.gov For instance, a study quantifying the inhibitory effects of various active pharmaceutical ingredients on human DAO identified chloroquine (B1663885) and clavulanic acid as potent inhibitors. nih.gov Given that this compound is a diamine derivative, it could theoretically interact with the active site of DAO, which is known to possess an aspartic acid residue responsible for diamine specificity. nih.gov

Furthermore, the chlorinated pyridine scaffold is a key structural feature in various enzyme inhibitors. Derivatives of pyridine and pyrimidine (B1678525) have demonstrated inhibitory activity against a range of enzymes. For example, a study on pyrimidine derivatives showed that compounds like 4-amino-2,6-dichloropyrimidine (B161716) could effectively inhibit Glutathione Reductase (GR), an important enzyme in cellular antioxidant defense. juniperpublishers.com In another context, a series of 2,4,6-trisubstituted pyridine derivatives were developed as potent and selective inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), a key enzyme in cancer metabolism. nih.gov These examples establish the pyridine core as a versatile scaffold for designing enzyme inhibitors, suggesting that this compound could be a candidate for screening against various enzymatic targets.

Table 1: Examples of Amine-Containing Compounds with Inhibitory Activity Against Human Diamine Oxidase (DAO) This table provides context for potential enzyme targets of diamine compounds and is based on findings for structurally related molecules, not this compound itself.

| Compound | Reported Inhibition Potential on DAO | Reference |

|---|---|---|

| Chloroquine | > 90% | nih.gov |

| Clavulanic acid | > 90% | nih.gov |

| Cimetidine | ~ 50% | nih.gov |

| Amitriptyline | > 20% | nih.gov |

Anti-inflammatory Response and Immunomodulatory Activity

The potential for this compound to exhibit anti-inflammatory or immunomodulatory activity can be inferred from extensive research into related pyridine and aminopyridine structures. The pyridine ring is a core component of numerous compounds with established anti-inflammatory properties. researchgate.net These agents often function by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins (B1171923). nih.govnih.gov

Substituted pyridine and pyrimidine derivatives have been synthesized and evaluated for their ability to suppress inflammation. Some have shown noteworthy in vitro anti-inflammatory activity by potently inhibiting COX-2 activity. nih.gov The mechanism often involves reducing the generation of prostaglandins (PGE2) and suppressing other inflammatory mediators like nitric oxide (NO), cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov For example, studies on 1H-pyrrole-2,5-dione derivatives have demonstrated inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs). mdpi.com

Moreover, aminopyridine derivatives have been investigated for their effects on the nervous and immune systems. Compounds like 4-aminopyridine (B3432731) (4-AP) and 3,4-diaminopyridine (B372788) (3,4-DAP) are known to block voltage-gated potassium channels. nih.govnih.gov This mechanism is primarily utilized for symptomatic treatment in neurological conditions, but these channels are also expressed on immune cells like microglia and T-cells. nih.gov Blockade of these channels can modulate immune cell function; for instance, 4-AP has been shown to suppress microglial activation and reduce the production of proinflammatory cytokines in preclinical models. nih.gov This suggests a potential immunomodulatory role for aminopyridines that is independent of their primary neurological effects. nih.gov Given its structure as a diamino-substituted pyridine, this compound could potentially engage with similar biological targets to modulate immune responses.

Structure-Activity Relationship (SAR) Analysis of Chlorinated Pyridines in Biological Systems

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring, a concept defined by Structure-Activity Relationship (SAR) analysis. The pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of bioactive compounds and FDA-approved drugs. dntb.gov.ua SAR studies on this class of compounds are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The inclusion of a chlorine atom, as in this compound, is a common strategy in drug design. Halogenation of the pyridine ring can significantly alter the molecule's physicochemical properties and its interaction with biological targets. chemrxiv.org However, the effect of halogenation is not always straightforward. In a review of pyridine derivatives with antiproliferative activity, it was noted that compounds with halogen atoms or other bulky groups sometimes exhibited lower activity compared to those with groups like -OH or -NH2. nih.gov This suggests that for certain targets, the steric bulk or electronic properties of the halogen may be detrimental to binding.

Table 2: Illustrative SAR Findings for Substituted Pyridine Derivatives This table summarizes general SAR principles from studies on various pyridine compounds and does not represent direct experimental data for this compound.

| Pyridine Derivative Class | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Antiproliferative Pyridines | -OMe, -OH, -NH2 | Enhanced activity | nih.gov |

| Antiproliferative Pyridines | Halogen atoms (e.g., -Cl, -Br) | Lowered activity | nih.gov |

| Pyridodipyrimidines (Anti-inflammatory) | Electron-releasing groups | Better edema inhibitory effects | nih.gov |

| Pyridodipyrimidines (Anti-inflammatory) | Electron-withdrawing groups | Lower edema inhibitory effects | nih.gov |

| PPARγ Modulators (3-Pyridine Series) | -OCH3 at position 4 or 5 | Improved in vitro potency | nih.gov |

The chlorine atom is a particularly influential substituent in drug design, capable of profoundly affecting a molecule's interaction with its biological target. nih.gov Its impact on target affinity and selectivity stems from a combination of steric, electronic, and hydrophobic effects.

One of the most significant contributions of chlorine is its ability to participate in halogen bonding . A halogen bond is a non-covalent interaction where the chlorine atom acts as an electrophilic region (a "σ-hole") that attracts a nucleophilic partner, such as an oxygen or nitrogen atom in a protein's active site. nih.govmdpi.com This directional interaction can add significant binding energy, anchoring the molecule in a specific orientation and thereby increasing both affinity and selectivity for the target protein. nih.gov

From an electronic standpoint , chlorine is an electron-withdrawing group due to its high electronegativity. This property can alter the electron distribution across the pyridine ring, making adjacent carbons more electrophilic and susceptible to nucleophilic attack. youtube.com It can also influence the acidity or basicity (pKa) of nearby functional groups, such as the amino groups in this compound. Modifying the ionization state of these groups can be critical for establishing key hydrogen bonds or ionic interactions within a binding pocket.

Future Perspectives and Emerging Research Directions

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

The synthesis of pyridine (B92270) derivatives, including 4-Chloropyridine-2,5-diamine, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The future of its synthesis lies in the adoption of green chemistry principles to create more environmentally benign and economically viable processes. nih.govrasayanjournal.co.in Key areas of development include the use of multicomponent one-pot reactions, eco-friendly catalysts and solvents, and energy-efficient reaction conditions. nih.govresearchgate.net

Several innovative techniques are being explored for the synthesis of pyridine-based molecules. nih.gov These include:

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Ultrasonic production: The use of ultrasound can enhance reaction rates and efficiency. nih.govrasayanjournal.co.in

Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and can lead to cleaner product formation. ijarsct.co.in

Biocatalysts: The use of enzymes offers high selectivity under mild reaction conditions, reducing the need for harsh chemicals. ijarsct.co.in

| Technique | Advantages | Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, pure products. nih.gov | Specialized equipment required, potential for localized overheating. |

| Ultrasonic Production | Enhanced reaction rates, improved mass transfer. rasayanjournal.co.in | Equipment costs, scalability can be a concern. |

| Solvent-Free Reactions | Reduced waste, simplified purification, often faster. ijarsct.co.in | Limited to certain reaction types, potential for solid-state reactivity issues. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. ijarsct.co.in | Enzyme stability and cost, limited substrate scope. |

Integration with Supramolecular Chemistry for Functional Materials

The unique structure of this compound, with its multiple hydrogen bond donors and acceptors, makes it an excellent candidate for use in supramolecular chemistry. nih.govnih.gov This field focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The resulting supramolecular architectures can exhibit novel properties and functions, leading to the development of advanced functional materials. nih.gov

The amino groups and the pyridine nitrogen of this compound can participate in intricate hydrogen bonding networks, directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. nih.govnih.gov Furthermore, these nitrogen atoms can act as ligands, coordinating with metal ions to form coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are of significant interest due to their potential applications in:

Gas storage and separation

Catalysis

Sensing

Electronics

Research in this area will likely focus on designing and synthesizing novel supramolecular structures based on this compound and exploring the relationship between their architecture and functional properties.

Targeted Delivery Systems and Prodrug Strategies

In the realm of medicinal chemistry, the pyridine scaffold is a common feature in many therapeutic agents. nih.gov For compounds like this compound and its derivatives that may exhibit biological activity, enhancing their efficacy and minimizing side effects is a key goal. Targeted delivery systems and prodrug strategies are promising approaches to achieve this. nih.govmdpi.com

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. nih.gov This approach can be used to improve a drug's physicochemical properties, such as solubility and permeability, thereby enhancing its oral absorption and bioavailability. nih.govacs.org For a molecule like this compound, a prodrug strategy could involve chemically modifying one or both of the amino groups to create a derivative that is more readily absorbed and then cleaved in vivo to release the active parent compound. acs.org

Furthermore, the development of targeted drug delivery systems, such as self-nanoemulsifying drug delivery systems (SNEDDS), can improve the solubility and therapeutic application of pyridine-based compounds. japsonline.com These systems can encapsulate the drug, protecting it from degradation and facilitating its transport to the target site, thereby increasing its therapeutic index.

Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. nih.govnih.govsciencedaily.com These computational tools can analyze vast datasets to identify patterns and make predictions about the properties and activities of chemical compounds. enamine.netresearchgate.net

For this compound, AI and ML can be employed in several ways:

De Novo Design: AI algorithms can generate novel molecular structures based on the this compound scaffold with predicted desirable properties, such as high binding affinity to a specific biological target. nih.gov

Activity Prediction: Machine learning models can be trained on existing data to predict the biological activity of new derivatives, helping to prioritize which compounds to synthesize and test. nih.govsciencedaily.com

SAR Analysis: These tools can help elucidate complex structure-activity relationships (SAR), providing insights into how modifications to the molecular structure affect its biological activity. youtube.com

Reaction Prediction and Synthesis Design: AI can assist in designing efficient synthetic routes for novel derivatives of this compound.

By leveraging the power of AI and machine learning, researchers can accelerate the discovery and development of new functional molecules derived from this compound, saving time and resources. acs.orgresearchgate.net

| Application | Description | Potential Impact on this compound Research |

|---|---|---|

| De Novo Design | Generation of novel molecular structures with desired properties. nih.gov | Discovery of new drug candidates or materials with enhanced performance. |

| Activity Prediction | Predicting the biological or chemical activity of compounds. nih.gov | Efficient screening of virtual libraries to identify promising derivatives. |

| SAR Analysis | Identifying relationships between molecular structure and activity. youtube.com | Rational design of more potent and selective compounds. |

| Synthesis Planning | Predicting optimal reaction pathways for target molecules. | Streamlining the synthesis of novel derivatives. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Chloropyridine-2,5-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves chlorination of pyridine precursors followed by amination. For example, 4-chloropyridine can undergo nucleophilic substitution with ammonia or amine derivatives under basic conditions (e.g., sodium methoxide). Optimizing reaction parameters, such as temperature (80–120°C) and solvent polarity (ethanol or DMF), enhances yield. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring intermediates with TLC or HPLC is critical .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column with methanol/water mobile phase) resolves impurities .

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.0 ppm) and amino protons (δ 4.0–5.5 ppm, broad). ¹³C NMR identifies carbons adjacent to chlorine (deshielded, ~150 ppm). DEPT-135 distinguishes CH₂/NH₂ groups .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 158) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) and ethanol; limited in water.

- pKa : Amino groups exhibit pKa ~5–6, influencing protonation states in aqueous reactions.

- Stability : Degrades under strong acidic/oxidizing conditions; store in inert atmospheres at −20°C .

Advanced Research Questions

Q. How can researchers address discrepancies in the spectroscopic data of this compound derivatives?

- Methodological Answer : Contradictions in NMR/IR data may arise from tautomerism, solvent effects, or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves ambiguous proton-carbon correlations.

- Computational Modeling : Density Functional Theory (DFT) predicts vibrational (IR) and electronic (UV-Vis) spectra for validation .

- Control Experiments : Repeat synthesis under anhydrous conditions to exclude solvent interference .

Q. What strategies enhance regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Regioselectivity is controlled by:

- Protecting Groups : Acetylation of amino groups directs electrophilic substitution to the 4-chloro position.

- Catalysts : Palladium catalysts enable Suzuki couplings at specific sites, while Lewis acids (e.g., AlCl₃) favor Friedel-Crafts reactions .

- Solvent Effects : Polar solvents stabilize transition states for nucleophilic attack at the chloro position .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes) by simulating ligand-receptor interactions.

- DFT Calculations : Models reaction pathways (e.g., activation energies for SNAr reactions) to prioritize viable synthetic routes .

- Machine Learning : Trains models on existing reaction databases to forecast yields/selectivity .

Q. What are the methodological challenges in synthesizing this compound analogs with varying substituents?

- Methodological Answer : Challenges include:

- Competing Reactivity : Simultaneous substitution at amino and chloro sites. Mitigate via stepwise protection (e.g., Boc for amines).

- Byproduct Formation : Optimize stoichiometry (1:1 molar ratio for amines) and use scavengers (molecular sieves) to absorb side products .

Safety & Best Practices

Q. What safety considerations are essential when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.